molecular formula C15H24ClNO6 B13866612 Ethyl 3-Amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride

Ethyl 3-Amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride

Cat. No.: B13866612
M. Wt: 349.81 g/mol
InChI Key: MKFCOYUVEJWJEU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 3-Amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride involves several steps. The starting material is typically Ethyl Protocatechuate, which undergoes a series of reactions to introduce the amino and methoxyethoxy groups. The final product is then converted to its hydrochloride salt form . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pH, and reaction time .

Chemical Reactions Analysis

Ethyl 3-Amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Ethyl 3-Amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride involves its role as an intermediate in the synthesis of Erlotinib. Erlotinib inhibits EGFR-TK phosphorylation, blocking tumor cell signal transduction by competing with the substrate. This inhibition leads to the suppression of tumor cell growth and induction of apoptosis . The molecular targets and pathways involved include the EGFR signaling pathway, which is crucial for cell proliferation and survival .

Comparison with Similar Compounds

Ethyl 3-Amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which make it a valuable intermediate in pharmaceutical synthesis and other applications .

Properties

Molecular Formula

C15H24ClNO6

Molecular Weight

349.81 g/mol

IUPAC Name

ethyl 3-amino-4,5-bis(2-methoxyethoxy)benzoate;hydrochloride

InChI

InChI=1S/C15H23NO6.ClH/c1-4-20-15(17)11-9-12(16)14(22-8-6-19-3)13(10-11)21-7-5-18-2;/h9-10H,4-8,16H2,1-3H3;1H

InChI Key

MKFCOYUVEJWJEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)OCCOC)OCCOC)N.Cl

Origin of Product

United States

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